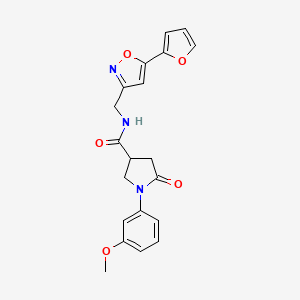![molecular formula C14H10F3N3 B2715434 2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 866019-72-9](/img/structure/B2715434.png)
2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties
作用機序
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have shown promising neuroprotective activity by reduced expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Similar compounds have shown tunable photophysical properties, indicating that their action could be influenced by environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with 3-amino-1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring or the pyrazole moiety can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets, showing promise in treating conditions like cancer and inflammatory diseases.
Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.
類似化合物との比較
Similar Compounds
2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-(3-Trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine: Similar structure but without the methyl group, affecting its reactivity and application scope.
Uniqueness
2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These modifications enhance its stability, reactivity, and potential as a versatile scaffold in drug design and other applications.
特性
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-9-7-13-18-12(5-6-20(13)19-9)10-3-2-4-11(8-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMIQFMSVNYINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2715351.png)
![11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2715352.png)
![2-{4-[5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2715353.png)
![4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2715354.png)
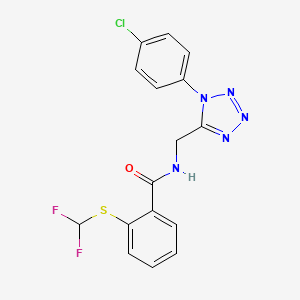
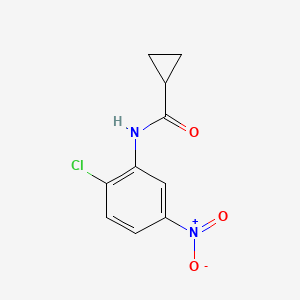
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2715358.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2715359.png)
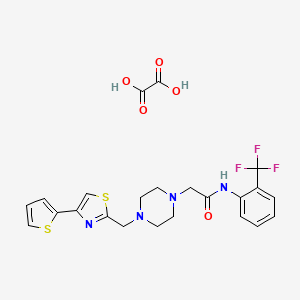
![ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2715362.png)
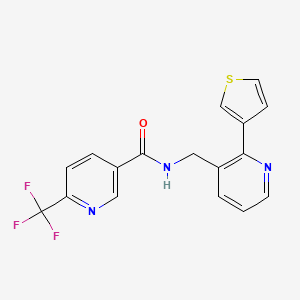
![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2715367.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2715368.png)
